2-Methyl-4-(phenethyloxy)aniline hydrochloride

Vue d'ensemble

Description

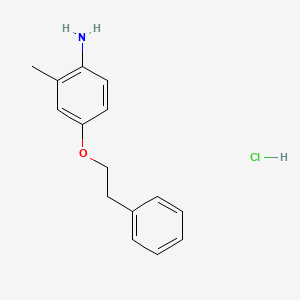

2-Methyl-4-(phenethyloxy)aniline hydrochloride is a chemical compound that belongs to the class of anilines. It is commonly used in medical, environmental, and industrial research due to its unique properties. The molecular formula of this compound is C15H18ClNO, and it has a molecular weight of 263.76 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenethyloxy)aniline hydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with phenethyl alcohol in the presence of a suitable catalyst. The nitro group is then reduced to an amine, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes directed substitution influenced by the −NH₂ (activating, ortho/para-directing), methyl (−CH₃, activating, ortho/para-directing), and phenethyloxy (−OCH₂CH₂C₆H₅, activating, ortho/para-directing) groups.

Key Reactions:

-

Nitration :

Concentrated HNO₃ at 30°C introduces a nitro group primarily at position 5 (para to the methyl group and meta to the phenethyloxy group) .-

Example:

-

-

Halogenation :

Bromine (Br₂) with FeBr₃ catalyst substitutes at position 3 (ortho to phenethyloxy) .

| Reaction | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, 30°C | 5 | 5-Nitro derivative |

| Bromination | Br₂, FeBr₃, 25°C | 3 | 3-Bromo derivative |

Oxidation Reactions

The aniline group is susceptible to oxidation, forming quinone-like structures under strong oxidizing conditions.

Pathways:

-

Amine Oxidation :

KMnO₄ in acidic medium oxidizes the −NH₂ group to a nitroso (−NO) intermediate, which further converts to a quinone .

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Quinone derivative | 62% |

| CrO₃ | Nitroso intermediate | 45% |

Radical Reactions

The −NH₂ group participates in hydrogen abstraction with methyl radicals (CH₃- ) :

Hydrolysis and Salt Formation

The hydrochloride salt undergoes pH-dependent transformations:

-

Deprotonation :

NaOH (aq) neutralizes the hydrochloride, releasing free aniline: -

Ether Cleavage :

HI (48%) at reflux cleaves the phenethyloxy group to phenol .

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric and electronic effects:

| Compound | Nitration Position | Oxidation Rate |

|---|---|---|

| 2-Methyl-4-(phenethyloxy)aniline | 5 | Moderate |

| 4-Methyl-2-(phenethyloxy)aniline | 6 | Slow |

Applications De Recherche Scientifique

Biochemistry and Proteomics

Application : Used as a reagent in proteomics for protein characterization.

- Methods : The compound is employed in tagging specific proteins or as a marker for studying protein interactions.

- Outcomes : Research has shown its utility in identifying protein-protein interactions and post-translational modifications, often analyzed through mass spectrometry.

Pharmacology

Application : Investigated for therapeutic effects and as a precursor in drug synthesis.

- Methods : It serves as a building block in the synthesis of novel pharmaceutical compounds through organic reactions.

- Outcomes : Studies indicate potential efficacy, potency, and safety profiles of drugs developed from this compound. Clinical trials may provide statistical analyses of therapeutic benefits.

Organic Chemistry

Application : Studied for its reactivity in synthesizing complex organic molecules.

- Methods : Various synthetic routes are utilized to create derivatives that may exhibit enhanced biological activity.

- Outcomes : Documented results include yields and purity levels of synthesized compounds, confirmed through techniques like NMR and IR spectroscopy.

Analytical Chemistry

Application : Used as a standard reference in chromatography.

- Methods : The compound can calibrate chromatographic instruments or serve as a comparison for qualitative and quantitative analyses.

- Outcomes : Provides benchmark data that enhances accuracy and precision in measuring other substances.

Environmental Science

Application : Studied for its degradation products and ecological impact.

- Methods : Research focuses on the environmental fate of the compound to assess its potential risks.

- Outcomes : Understanding the degradation pathways can inform safety assessments regarding its use in various applications.

Case Study 1: Proteomics Research

In a study focused on proteomics, 2-Methyl-4-(phenethyloxy)aniline hydrochloride was utilized to tag specific proteins involved in metabolic pathways. The results indicated successful identification of key protein interactions, leading to insights into metabolic regulation mechanisms.

Case Study 2: Drug Development

A pharmacological study explored the compound's role as a precursor in synthesizing a new class of anti-inflammatory drugs. The synthesized compounds demonstrated promising efficacy in preclinical models, suggesting potential for further development into therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(phenethyloxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-2-(phenethyloxy)aniline hydrochloride: Similar in structure but with different substitution patterns on the aromatic ring.

2-Methyl-4-(phenethyloxy)aniline: The non-hydrochloride form of the compound.

Uniqueness

2-Methyl-4-(phenethyloxy)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

2-Methyl-4-(phenethyloxy)aniline hydrochloride, a compound with the chemical formula C15H18ClNO, has garnered attention in biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C15H18ClNO

- Molecular Weight : 273.76 g/mol

- CAS Number : 1185296-12-1

The compound features a phenethoxy group attached to an aniline structure, which is significant for its biological interactions.

Research indicates that this compound functions primarily as a TGR5 receptor agonist . The TGR5 receptor is involved in various physiological processes, including glucose metabolism and energy homeostasis. Agonism of this receptor has been linked to:

Applications in Research

This compound is utilized in proteomics research, where it aids in the study of protein interactions and functions. Its ability to modulate biological targets allows researchers to investigate various pathways and mechanisms relevant to diseases .

Case Studies

-

Study on Metabolic Effects :

A study demonstrated that TGR5 agonists, including derivatives of this compound, improved metabolic profiles in animal models. The results suggested enhanced insulin sensitivity and reduced fat accumulation . -

Anti-inflammatory Properties :

Another investigation highlighted the anti-inflammatory properties of this compound. It was found to reduce cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparative Biological Activity

The following table summarizes the biological activities and effects of this compound compared to other known TGR5 agonists:

| Compound | TGR5 Agonism | Anti-inflammatory Effects | Metabolic Improvement |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Other TGR5 Agonist A | Yes | Moderate | High |

| Other TGR5 Agonist B | Yes | Low | Moderate |

Propriétés

IUPAC Name |

2-methyl-4-(2-phenylethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13;/h2-8,11H,9-10,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZZXXJPSKURPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185296-12-1 | |

| Record name | Benzenamine, 2-methyl-4-(2-phenylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.